2-Nitro-3-(trifluoromethyl)aniline
CAS No.: 386-71-0
Cat. No.: VC3705163
Molecular Formula: C7H5F3N2O2
Molecular Weight: 206.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 386-71-0 |
|---|---|
| Molecular Formula | C7H5F3N2O2 |
| Molecular Weight | 206.12 g/mol |
| IUPAC Name | 2-nitro-3-(trifluoromethyl)aniline |
| Standard InChI | InChI=1S/C7H5F3N2O2/c8-7(9,10)4-2-1-3-5(11)6(4)12(13)14/h1-3H,11H2 |
| Standard InChI Key | ZLWSMUKHEYFHAB-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1)N)[N+](=O)[O-])C(F)(F)F |
| Canonical SMILES | C1=CC(=C(C(=C1)N)[N+](=O)[O-])C(F)(F)F |
Introduction
Chemical Identity and Structure
2-Nitro-3-(trifluoromethyl)aniline is formally identified by its Chemical Abstracts Service (CAS) registry number 386-71-0, which serves as a unique identifier for this specific chemical entity . The compound's molecular formula is C₇H₅F₃N₂O₂, indicating seven carbon atoms, five hydrogen atoms, three fluorine atoms, two nitrogen atoms, and two oxygen atoms .
Structurally, the compound features a benzene ring with three key substituents: an amino group (-NH₂), a nitro group (-NO₂), and a trifluoromethyl group (-CF₃). The amino group is positioned at carbon-1 (by definition of aniline), the nitro group at carbon-2 (ortho position), and the trifluoromethyl group at carbon-3 (meta position). This specific arrangement of functional groups contributes to the compound's unique chemical behavior and reactivity profile.
The molecular structure can be represented by its structural formula, which clearly shows the arrangement of atoms and bonds. The exact mass of the compound is 206.030319 Da, which corresponds to its monoisotopic mass calculated from the exact masses of its constituent atoms .
From a structural perspective, the nitro group and the amino group are positioned ortho to each other, which may allow for intramolecular hydrogen bonding between the hydrogen atoms of the amino group and the oxygen atoms of the nitro group. This potential for intramolecular interactions could influence the compound's physical properties and reactivity.
Physical and Chemical Properties
2-Nitro-3-(trifluoromethyl)aniline possesses a distinctive set of physical and chemical properties that define its behavior and potential applications. The compound appears as a crystalline powder with a golden yellow to faint orange color, sometimes with a hint of green . This coloration is characteristic of aromatic compounds containing nitro groups, which often impart yellow to orange hues.
Physical Properties
The physical properties of 2-Nitro-3-(trifluoromethyl)aniline are summarized in the following table:
The compound has a relatively high boiling point (287.2±40.0 °C), which is consistent with its molecular weight and the presence of polar functional groups that can participate in intermolecular interactions. Its density of approximately 1.5 g/cm³ is typical for aromatic compounds containing nitrogen and fluorine atoms. The flash point of 127.5±27.3 °C indicates that the compound has moderate flammability under standard conditions.
Chemical Properties
The chemical properties of 2-Nitro-3-(trifluoromethyl)aniline are influenced by its functional groups and their electronic effects:
The compound's LogP value of 3.34 indicates moderate lipophilicity, suggesting a balance between hydrophobic and hydrophilic properties . This characteristic is important for applications in medicinal chemistry, where lipophilicity affects a compound's ability to cross biological membranes.
The predicted pKa value of -1.45±0.10 suggests that the amino group in this compound is significantly less basic than in unsubstituted aniline (pKa ≈ 4.6) . This reduced basicity can be attributed to the electron-withdrawing effects of the nitro and trifluoromethyl groups, which decrease the electron density at the amino nitrogen.
The polar surface area (PSA) of 71.84 Ų provides information about the compound's potential for hydrogen bonding and its interaction with polar environments . This property is particularly relevant for predicting membrane permeability and bioavailability in pharmaceutical applications.
Nomenclature and Identification
2-Nitro-3-(trifluoromethyl)aniline is known by various names and identifiers, reflecting different naming conventions and classification systems used in chemical databases and literature.
Systematic Nomenclature
The IUPAC systematic name for this compound is 2-nitro-3-(trifluoromethyl)benzenamine, which precisely describes the structure by indicating the positions and identities of all substituents on the benzene ring . The name "benzenamine" is the systematic term for aniline, identifying the compound as a derivative of benzene with an amino group.
Alternative Names and Synonyms
The compound is known by several synonyms, which are listed in the following table:
These synonyms reflect different naming conventions and languages, providing alternative ways to identify the same chemical entity. The variety of names can be useful when searching chemical databases or literature for information about this compound.
Reactivity and Chemical Behavior
The chemical behavior of 2-Nitro-3-(trifluoromethyl)aniline is primarily influenced by the electronic effects of its functional groups and their spatial arrangement on the aromatic ring.
Electronic Effects and Reactivity Patterns
The nitro and trifluoromethyl groups are both strong electron-withdrawing groups that significantly affect the electron distribution in the aromatic ring. This electronic depletion has several consequences for the compound's reactivity:
The amino group's nucleophilicity is reduced compared to unsubstituted aniline due to the electron-withdrawing effects of the adjacent nitro group and the meta-positioned trifluoromethyl group. This is reflected in the predicted pKa value of -1.45±0.10, which is significantly lower than that of aniline (pKa ≈ 4.6) .
The ortho-positioned nitro group can potentially participate in intramolecular hydrogen bonding with the amino group, which may affect the compound's conformation and reactivity. This interaction could stabilize certain conformations of the molecule and influence its reactivity in various chemical transformations.
Related Compounds and Comparative Analysis
2-Nitro-3-(trifluoromethyl)aniline belongs to a family of substituted anilines that includes several structurally related compounds with different substitution patterns. Comparing these related compounds provides insights into structure-property relationships and potential applications.
Structural Isomers
One notable isomer is 2-Nitro-6-(trifluoromethyl)aniline (CAS: 24821-17-8), which differs from our target compound in the position of the trifluoromethyl group (position 6 instead of position 3). This positional isomer has the same molecular formula (C₇H₅F₃N₂O₂) and molecular weight (206.12 g/mol) but may exhibit different physical and chemical properties due to the altered spatial arrangement of the substituents.
In 2-Nitro-6-(trifluoromethyl)aniline, the trifluoromethyl group is positioned ortho to the amino group, which could result in different steric and electronic effects compared to 2-Nitro-3-(trifluoromethyl)aniline, where the trifluoromethyl group is meta to the amino group. These structural differences can influence properties such as melting point, solubility, and reactivity.
Other Related Compounds
Another related compound mentioned in the search results is 2-Nitro-4-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]aniline (CAS: 64085-71-8) . This compound is more complex, featuring two trifluoromethyl groups and a secondary amine structure. It has a higher molecular weight (350.22 g/mol) and different physical and chemical properties compared to 2-Nitro-3-(trifluoromethyl)aniline.
The search results also mention synthetic methods for 2-methyl-3-trifluoromethylaniline and 2-trifluoromethyl aniline , which are structurally similar but lack the nitro group present in 2-Nitro-3-(trifluoromethyl)aniline. These compounds represent potential synthetic targets that could be derived from our compound of interest through reduction of the nitro group.
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